

# N-Acetylaminomethylphosphonate: A Technical Guide for Researchers

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## Compound of Interest

	N-
Compound Name:	ACETYLAMINOMETHYLPHOSP HONATE
Cat. No.:	B116943

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of **N-acetylaminomethylphosphonate**. The information is curated to be a valuable resource for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of key concepts.

## Chemical Properties and Structure

**N-acetylaminomethylphosphonate**, also known as (acetamidomethyl)phosphonic acid, is a synthetic organophosphorus compound. It belongs to the class of acetamides and is structurally related to (aminomethyl)phosphonic acid[1].

## Physicochemical Properties

A summary of the key physicochemical properties of **N-acetylaminomethylphosphonate** is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predictions and require experimental validation.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>8</sub> NO <sub>4</sub> P	PubChem
Molecular Weight	153.07 g/mol	PubChem
CAS Number	57637-97-5	ChemicalBook[1]
IUPAC Name	(acetamidomethyl)phosphonic acid	PubChem
Canonical SMILES	CC(=O)NCP(=O)(O)O	PubChem
Melting Point	180-184 °C	Vendor Data
Boiling Point	Not available	-
Solubility	Slightly soluble in water and methanol	Vendor Data
pKa (predicted)	2.25 ± 0.10	Guidechem

## Chemical Structure

The chemical structure of **N-acetylaminomethylphosphonate** features a central phosphonic acid group linked to a nitrogen atom which is part of an acetamide functional group.

Figure 1: Chemical structure of **N-acetylaminomethylphosphonate**.

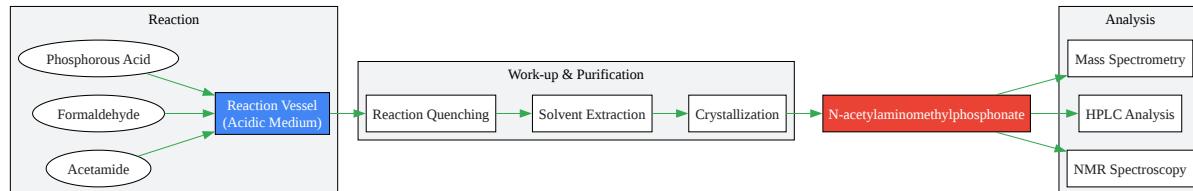
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-acetylaminomethylphosphonate** are not extensively reported in peer-reviewed literature. However, based on general methods for the synthesis of related aminophosphonic acids, a plausible synthetic route and analytical approach can be outlined.

## Proposed Synthesis Workflow

The synthesis of **N-acetylaminomethylphosphonate** can be conceptually approached through the reaction of an N-acetylated amine precursor with a phosphorus source and formaldehyde. A generalized workflow for such a synthesis is depicted below. This would likely

involve a variation of the Mannich reaction or the Kabachnik-Fields reaction, which are common methods for forming aminomethylphosphonates[2].



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Figure 2: A generalized workflow for the synthesis and analysis.

A potential synthetic approach involves the reaction of acetamide, formaldehyde, and phosphorous acid in an acidic medium, followed by hydrolysis[3][4]. The reaction mixture would be heated, and upon completion, the product could be isolated and purified through crystallization.

## Analytical Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons, the methylene protons adjacent to the nitrogen and phosphorus atoms, and the N-H proton.
- $^{31}\text{P}$  NMR: The phosphorus NMR spectrum is a key analytical tool for phosphonates. A  $^{31}\text{P}$  NMR chemical shift for a compound identified as **N-acetylaminoethylphosphonate** has been reported at approximately 14.3 ppm[5]. This technique is highly sensitive to the chemical environment of the phosphorus atom[6][7].

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for the analysis of **N-acetylaminomethylphosphonate**. Given its polar nature, derivatization might be necessary to improve retention and detection<sup>[8][9]</sup>. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point<sup>[8][9]</sup>. Detection could be achieved using UV-Vis or mass spectrometry (LC-MS).

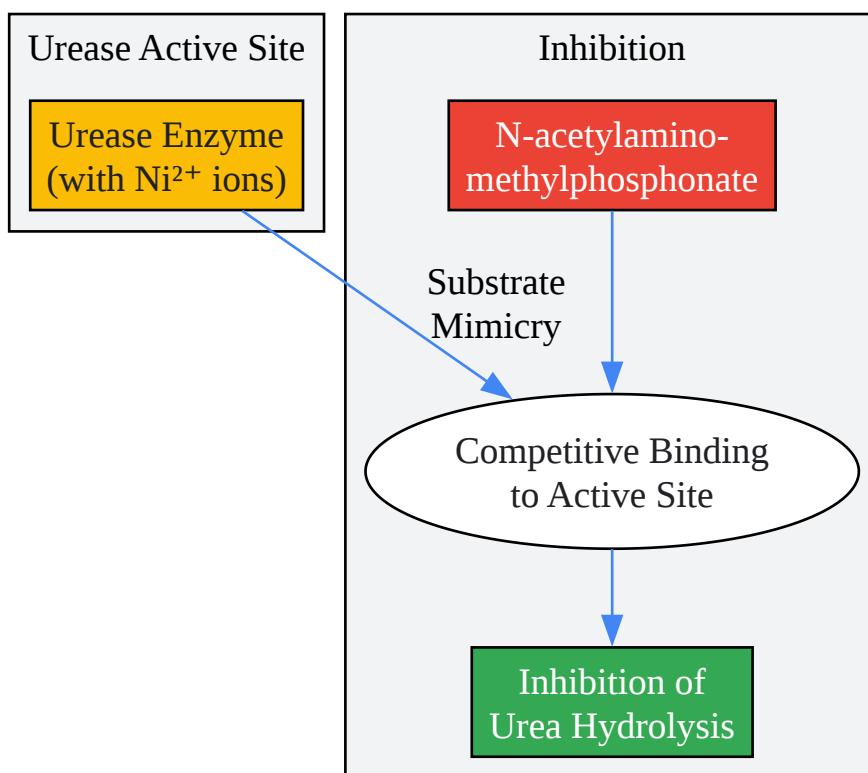
## Biological Activity and Signaling Pathways

**N-acetylaminomethylphosphonate** has been primarily investigated for its role as a urease inhibitor and is also described as a protein phosphorylation inhibitor.

### Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a target for the treatment of infections by urease-producing bacteria, such as *Helicobacter pylori*, and in agriculture to prevent the loss of urea-based fertilizers<sup>[10][11]</sup>. Phosphonates and phosphorodiamidates are known classes of urease inhibitors<sup>[11][12]</sup>.

Proposed Mechanism of Action: **N-acetylaminomethylphosphonate** likely acts as a competitive, active-site directed inhibitor of urease<sup>[3][12]</sup>. Its structure mimics that of the substrate, urea, allowing it to bind to the active site of the enzyme. The phosphonate group can then interact with the nickel ions in the active site, leading to inhibition of the enzyme's catalytic activity<sup>[3][12]</sup>. This interaction may involve the formation of a covalent but reversible phosphoacyl-enzyme intermediate.



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Figure 3: Proposed mechanism of urease inhibition.

## Protein Kinase Inhibition

**N-acetylaminomethylphosphonate** is also reported to be an inhibitor of protein phosphorylation[1]. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins[13][14]. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets[15][16][17].

The specific protein kinases that are inhibited by **N-acetylaminomethylphosphonate** and the downstream signaling pathways affected have not been elucidated in the available literature. Further research is required to identify its specific molecular targets within the human kinome and to understand the functional consequences of its inhibitory activity.

## Conclusion and Future Directions

**N-acetylaminomethylphosphonate** is a compound with established urease inhibitory activity and potential as a protein kinase inhibitor. While its fundamental chemical properties are known, there is a need for more detailed experimental data, particularly regarding its synthesis, analytical characterization, and the specific molecular mechanisms underlying its biological effects.

Future research should focus on:

- Developing and publishing a detailed, optimized synthesis protocol.
- Establishing and validating a robust analytical method for its quantification in various matrices.
- Elucidating the precise binding mode and inhibitory kinetics with urease through structural biology and enzyme kinetics studies.
- Identifying the specific protein kinase targets and characterizing the downstream effects on cellular signaling pathways.

Such studies will be instrumental in fully understanding the therapeutic and research potential of **N-acetylaminomethylphosphonate**.

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